- Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues, Organic & Biomolecular Chemistry, 2022, 20(7), 1401-1406

Cas no 93080-09-2 (Cytidine, 4'-thio-)

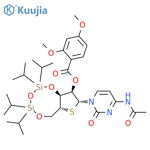

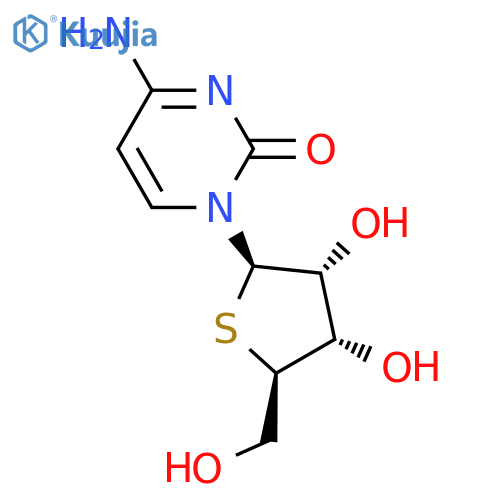

Cytidine, 4'-thio- structure

Nom du produit:Cytidine, 4'-thio-

Cytidine, 4'-thio- Propriétés chimiques et physiques

Nom et identifiant

-

- 4'-硫代胞苷

- Cytidine, 4'-thio-

- 4'-thiocytidine

- 1-(4-thio-beta-d-ribofuranosyl)cytosine

- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

- 4'-O-Thiacytidine

- A855679

- 4′-Thiocytidine (ACI)

-

- Piscine à noyau: 1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1

- La clé Inchi: GAKJJSAXUFZQTL-XVFCMESISA-N

- Sourire: O[C@@H]1[C@H](O)[C@@H](CO)S[C@H]1N1C=CC(N)=NC1=O

Propriétés calculées

- Qualité précise: 259.06267708g/mol

- Masse isotopique unique: 259.06267708g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 4

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 2

- Complexité: 386

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -1.3

- Surface topologique des pôles: 145

Propriétés expérimentales

- Dense: 1.90±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilité: Légèrement soluble (2,9 G / l) (25 ºC),

Cytidine, 4'-thio- Méthode de production

Synthetic Routes 1

Conditions de réaction

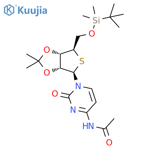

1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C

1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C

Référence

Synthetic Routes 2

Conditions de réaction

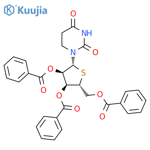

1.1 Reagents: Ammonium fluoride Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

Référence

- The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction, Journal of the American Chemical Society, 2000, 122(30), 7233-7243

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water

1.2 Reagents: Dowex 50W Solvents: Methanol

1.2 Reagents: Dowex 50W Solvents: Methanol

Référence

- A practical synthesis of 4'-thioribonucleosides, Tetrahedron Letters, 2006, 47(4), 591-594

Synthetic Routes 4

Conditions de réaction

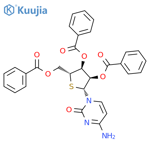

1.1 Reagents: Triethylamine , 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; rt

1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt

1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C

1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt

1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C

Référence

- Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues, ChemRxiv, 2021, 1, 1-9

Synthetic Routes 5

Conditions de réaction

Référence

- A new synthesis of some 4'-thio-D-ribonucleosides and preliminary enzymic evaluation, Nucleosides & Nucleotides, 1994, 13(10), 2035-50

Synthetic Routes 6

Conditions de réaction

Référence

- Thionucleosides as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt; overnight, rt

Référence

- Preparation of intermediates for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl)cytosine and thionucleosides, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 16 h, rt

1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine

1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine

Référence

- Synthesis and physical and physiological properties of 4'-thio-RNA: application to post-modification of RNA aptamer toward NF-κB, Nucleic Acids Research, 2004, 32(13), 3815-3825

Cytidine, 4'-thio- Raw materials

- Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-thio-, 3′-(hydrogen butanedioate)

- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

- Cytidine, N-acetyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-4'-thio-, 2'-(2,4-dimethoxybenzoate) (9CI)

- Cytidine, N-acetyl-5′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′,3′-O-(1-methylethylidene)-4′-thio-

- Cytidine, 4'-thio-, 2',3',5'-tribenzoate

Cytidine, 4'-thio- Preparation Products

Cytidine, 4'-thio- Littérature connexe

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

93080-09-2 (Cytidine, 4'-thio-) Produits connexes

- 921793-10-4(N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 2172143-30-3(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}-2,2-difluoropropanoic acid)

- 2319636-19-4(N'-(furan-2-yl)methyl-N-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methylethanediamide)

- 2229011-80-5(tert-butyl N-5-(3-amino-1,1-difluoropropan-2-yl)pyrimidin-2-ylcarbamate)

- 2055346-54-6(1-chloro-2-fluoro-3-(pentafluoroethyl)benzene)

- 168028-51-1(4-[(methylsulfanyl)methyl]benzonitrile)

- 2137959-52-3(6-(1-Ethoxyethenyl)-4-methylpyridin-3-amine)

- 929975-74-6(tert-butyl N-3-(4-methoxyphenyl)prop-2-yn-1-ylcarbamate)

- 1781916-29-7(5-bromo-2-(piperazin-1-yl)methylphenol)

- 914215-60-4(4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shandong Feiyang Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif